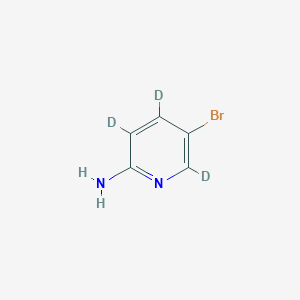

2-Amino-5-bromopyridine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2 |

|---|---|

Molecular Weight |

176.03 g/mol |

IUPAC Name |

5-bromo-3,4,6-trideuteriopyridin-2-amine |

InChI |

InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D |

InChI Key |

WGOLHUGPTDEKCF-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1Br)[2H])N)[2H] |

Canonical SMILES |

C1=CC(=NC=C1Br)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-bromopyridine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromopyridine-d3, a deuterated analog of the versatile synthetic intermediate, 2-Amino-5-bromopyridine. Deuterium-labeled compounds are of significant interest in pharmaceutical research and development, primarily for their potential to enhance the pharmacokinetic profiles of drug candidates. This document details the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and metabolic studies. Experimental protocols for the synthesis of the non-deuterated precursor and general methods for deuterium (B1214612) labeling are provided, along with expected spectroscopic characteristics.

Introduction

2-Amino-5-bromopyridine is a key building block in medicinal chemistry, utilized in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] The strategic incorporation of deuterium at specific molecular positions can significantly alter the metabolic fate of a drug by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage and potentially improving a drug's half-life, reducing toxic metabolites, and enhancing overall efficacy. This compound is the deuterium-labeled version of 2-Amino-5-bromopyridine.[3][4]

This guide serves as a technical resource for researchers interested in the synthesis and application of this compound in drug development and related fields.

Physicochemical Properties

A summary of the key physicochemical properties of both 2-Amino-5-bromopyridine and its deuterated analog are presented in Table 1.

Table 1: Physicochemical Properties

| Property | 2-Amino-5-bromopyridine | This compound |

| CAS Number | 1072-97-5 | 952109-91-0[3] |

| Molecular Formula | C₅H₅BrN₂ | C₅H₂D₃BrN₂[3] |

| Molecular Weight | 173.01 g/mol | 176.03 g/mol [3] |

| Appearance | Off-white to yellow crystalline powder[5] | Not specified, expected to be similar |

| Melting Point | 133-138 °C | Not specified, expected to be similar |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water. | 10 mM in DMSO[3] |

| SMILES | Nc1ccc(Br)cn1 | BrC1=C(N=C(C([2H])=C1[2H])N)[2H][3] |

Synthesis and Manufacturing

Synthesis of 2-Amino-5-bromopyridine (Non-deuterated)

Several methods for the synthesis of 2-Amino-5-bromopyridine have been reported. A common and effective approach utilizes the bromination of 2-aminopyridine (B139424) with a regioselective brominating agent such as N-bromosuccinimide (NBS) or phenyltrimethylammonium (B184261) tribromide to avoid the formation of the 3-bromo and 3,5-dibromo byproducts.[6]

Experimental Protocol: Bromination using Phenyltrimethylammonium Tribromide

This protocol is adapted from a patented method and offers good yield and regioselectivity.[7]

-

Materials:

-

2-aminopyridine

-

Phenyltrimethylammonium tribromide

-

Chloroform

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663)

-

Benzene (B151609) (for recrystallization)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-aminopyridine (1.0 eq) and phenyltrimethylammonium tribromide (1.0 eq) in chloroform.

-

Stir the mixture at 25°C for 2 hours.

-

Wash the reaction mixture with a saturated sodium chloride solution.

-

Separate the organic layer and wash it with water (2-3 times).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent by rotary evaporation to obtain an oily residue.

-

Cool the residue in an ice-water bath and add water to precipitate the solid crude product.

-

Recrystallize the crude product from benzene to obtain pure 2-Amino-5-bromopyridine.

-

Deuterium Labeling

The introduction of deuterium atoms onto the pyridine (B92270) ring can be achieved through hydrogen-deuterium exchange (H/D exchange) reactions, often catalyzed by a base.

General Experimental Protocol: Base-Catalyzed H/D Exchange

This generalized protocol is based on methods for H/D exchange of heteroarenes.[8]

-

Materials:

-

2-Amino-5-bromopyridine

-

Deuterium oxide (D₂O)

-

Potassium carbonate (K₂CO₃)

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

-

-

Procedure:

-

In a reaction vial, combine 2-Amino-5-bromopyridine (1.0 eq), potassium carbonate (catalytic amount), and 18-crown-6 (catalytic amount).

-

Add a mixture of D₂O and DMSO-d6 as the solvent and deuterium source.

-

Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours).

-

Monitor the reaction progress by LC-MS or ¹H NMR to determine the extent of deuterium incorporation.

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from the data of its non-deuterated counterpart.

Table 2: Spectroscopic Data of 2-Amino-5-bromopyridine

| Technique | Data |

| ¹H NMR | Spectrum available.[9] |

| ¹³C NMR | Spectrum available.[10] |

| Mass Spectrometry | m/z peaks at 172 and 174 due to bromine isotopes.[11] |

| IR Spectroscopy | Spectrum available.[12] |

Expected Spectroscopic Differences for this compound:

-

¹H NMR: The signals corresponding to the protons on the pyridine ring that have been replaced by deuterium will be absent or significantly reduced in intensity.

-

¹³C NMR: The carbon atoms bonded to deuterium will exhibit a triplet multiplicity in the proton-decoupled spectrum due to C-D coupling.

-

Mass Spectrometry: The molecular ion peak will be shifted to a higher m/z value corresponding to the mass of the deuterated compound (approximately 176.03 g/mol ). The isotopic pattern for bromine will still be present.

-

IR Spectroscopy: The C-H stretching and bending vibrations will be replaced by C-D vibrations at lower frequencies (wavenumbers).

Applications in Drug Development

Deuterium-labeled compounds like this compound are valuable tools in various stages of drug discovery and development.

-

Pharmacokinetic Studies: Deuterated compounds are widely used as internal standards in quantitative bioanalysis (LC-MS) to improve the accuracy and precision of pharmacokinetic measurements.

-

Metabolic Stability: The "deuterium effect" can be exploited to slow down the rate of metabolic degradation of a drug molecule. By replacing hydrogen with deuterium at a site of metabolic oxidation, the metabolic stability of the compound can be enhanced, potentially leading to a longer half-life and improved therapeutic index.

-

Elucidation of Metabolic Pathways: Deuterium labeling can help in identifying the metabolites of a drug candidate and understanding its metabolic pathways.

Diagram 2: Rationale for Deuteration in Drug Development

Caption: The kinetic isotope effect slows metabolism of deuterated drugs.

Conclusion

This compound is a valuable, isotopically labeled building block for pharmaceutical research. While specific data for the deuterated compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and application based on established chemical principles and data from its non-deuterated analog. The strategic use of this compound in drug discovery programs can offer significant advantages in optimizing the pharmacokinetic and metabolic properties of novel drug candidates. As the field of deuterated pharmaceuticals continues to grow, the demand for such specialized intermediates is expected to increase.

References

- 1. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. immunomart.com [immunomart.com]

- 4. This compound [shop.labclinics.com]

- 5. cphi-online.com [cphi-online.com]

- 6. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]

- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 8. osti.gov [osti.gov]

- 9. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR [m.chemicalbook.com]

- 10. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Amino-5-bromopyridine(1072-97-5) MS spectrum [chemicalbook.com]

- 12. 2-Amino-5-bromopyridine(1072-97-5) IR Spectrum [chemicalbook.com]

2-Amino-5-bromopyridine-d3 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromopyridine-d3 is the deuterated analog of 2-amino-5-bromopyridine (B118841), a key building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The strategic incorporation of deuterium (B1214612) in place of hydrogen can significantly alter the metabolic profile of a molecule, often leading to improved pharmacokinetic properties such as a longer half-life and reduced toxicity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. While specific experimental data for the deuterated form is limited, this guide leverages available information on its non-deuterated counterpart to provide a thorough resource for researchers.

Physical and Chemical Properties

Quantitative data for this compound is sparse in publicly available literature. The properties of its non-deuterated analog, 2-Amino-5-bromopyridine, are therefore presented as a close approximation. It is important to note that properties such as melting and boiling points are not expected to differ significantly upon deuteration, whereas molecular weight and spectral characteristics will be altered.

| Property | This compound (where available) | 2-Amino-5-bromopyridine (for comparison) |

| Molecular Formula | C5H2D3BrN2[1] | C5H5BrN2 |

| Molecular Weight | 176.03 g/mol [1] | 173.01 g/mol |

| CAS Number | 952109-91-0[1] | 1072-97-5 |

| Appearance | - | Off-white to light powder or crystalline solid. |

| Melting Point | - | 133-138 °C[2][3] |

| Boiling Point | - | 230.9 °C at 760 mmHg |

| Solubility | 10 mM in DMSO[1] | Soluble in methanol, chloroform, and ethyl acetate; slightly soluble in water. |

| pKa | - | The pKa of the pyridinium (B92312) ion is approximately 5.25, similar to pyridine (B92270) itself. |

Spectroscopic Data

The introduction of deuterium atoms will lead to predictable changes in the spectroscopic data of this compound compared to its non-deuterated analog.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton signals corresponding to the deuterated positions on the pyridine ring will be absent. The remaining proton signals may exhibit slightly different chemical shifts and coupling constants. For 2-amino-5-bromopyridine in DMSO-d6, the following peaks are observed: δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H, -NH2). The exact positions of deuteration in commercially available this compound would need to be confirmed by NMR analysis.

-

¹³C NMR: The carbon atoms bonded to deuterium will show a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. The chemical shifts of these carbons will be slightly upfield compared to the corresponding carbons in the non-deuterated compound.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of this compound will be observed at an m/z value that is 3 units higher than that of the non-deuterated compound, reflecting the presence of three deuterium atoms.

-

Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 2-amino-5-bromopyridine involves the bromination of 2-aminopyridine (B139424). To synthesize the deuterated analog, a deuterated 2-aminopyridine starting material would be required. The following is a general protocol adapted from established methods for the non-deuterated compound.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method offers high regioselectivity for the 5-position.

Materials:

-

2-Aminopyridine-d (deuterated at the desired positions)

-

N-Bromosuccinimide (NBS)

Procedure:

-

Dissolve deuterated 2-aminopyridine in acetone.

-

Cool the solution to 10 °C in an ice bath.

-

Slowly add a solution of NBS in acetone dropwise to the cooled solution over 30 minutes.

-

Stir the reaction mixture for an additional 30 minutes at 10 °C.

-

Remove the acetone under reduced pressure.

-

Recrystallize the crude product from 90% ethanol to yield this compound.

Method 2: Bromination using Phenyltrimethylammonium (B184261) Tribromide

This method provides a mild reaction condition.

Materials:

-

2-Aminopyridine-d (deuterated at the desired positions)

-

Phenyltrimethylammonium tribromide

-

Dichloromethane (B109758) or Chloroform

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Benzene (B151609) (for recrystallization)

Procedure:

-

Dissolve deuterated 2-aminopyridine and phenyltrimethylammonium tribromide in dichloromethane or chloroform.

-

Stir the mixture at 20-50 °C for 1-3 hours.

-

Wash the reaction mixture with a saturated sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Recrystallize the crude product from benzene to obtain this compound.

Purification and Analysis

Purification Workflow

Caption: A general workflow for the purification of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following HPLC method, developed for the non-deuterated 2-amino-5-bromopyridine, can be used as a starting point for the analysis of the deuterated compound. Method optimization may be required.

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Column: Hypersil BDS C18 (5 µm, 250 x 4.6 mm)

-

Mobile Phase: Acetonitrile/Water (40/60, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 245 nm

-

Injection Volume: 5 µL

Applications in Research and Drug Development

2-Amino-5-bromopyridine and its deuterated analog are valuable intermediates in medicinal chemistry. The presence of the amino and bromo functionalities allows for a variety of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules.

Logical Relationship of Applications

References

2-Amino-5-bromopyridine-d3 chemical structure and formula

An In-Depth Technical Guide to 2-Amino-5-bromopyridine-d3

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the versatile chemical intermediate 2-Amino-5-bromopyridine (B118841). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the chemical structure, formula, physicochemical properties, and detailed experimental protocols.

Chemical Structure and Formula

This compound is the deuterium-labeled form of 2-Amino-5-bromopyridine.[1][2] The incorporation of deuterium (B1214612) isotopes is a critical tool in mechanistic studies, metabolic profiling, and altering the pharmacokinetic properties of pharmaceutical compounds.

Molecular Formula: C₅H₂D₃BrN₂[1]

CAS Number: 952109-91-0[2]

Chemical Structure:

The precise location of the three deuterium atoms in commercially available this compound is not always explicitly defined. A common and chemically logical placement involves the substitution of the two protons on the amino group and one of the aromatic protons on the pyridine (B92270) ring, due to their relative acidity and accessibility for hydrogen-deuterium exchange. The structure presented below shows deuteration at the amino group and the C-3 position of the pyridine ring.

Note: The structure shown represents a plausible isomer. The exact position of the third deuterium on the aromatic ring may vary.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. However, the properties of its non-deuterated analogue, 2-Amino-5-bromopyridine, are well-characterized and provide a reliable reference.

| Property | Value |

| Compound | 2-Amino-5-bromopyridine (Non-deuterated) |

| Molecular Formula | C₅H₅BrN₂[3] |

| Molecular Weight | 173.01 g/mol [3] |

| CAS Number | 1072-97-5[3] |

| Appearance | White to cream or pale brown crystalline solid[4] |

| Melting Point | 135-145 °C[4] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water. |

| IUPAC Name | 5-bromopyridin-2-amine[3] |

Experimental Protocols

Synthesis of 2-Amino-5-bromopyridine (Non-deuterated)

A common and effective method for the synthesis of 2-Amino-5-bromopyridine involves the direct bromination of 2-aminopyridine (B139424) using a suitable brominating agent. The following protocol is adapted from a patented method.[5][6]

Materials:

-

2-aminopyridine

-

Phenyltrimethylammonium (B184261) tribromide

-

Chloroform

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663)

-

Benzene (for recrystallization)

Procedure:

-

In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g (0.1 mol) of 2-aminopyridine, 37.6g (0.1 mol) of phenyltrimethylammonium tribromide, and 300ml of chloroform.[6]

-

Stir the mixture at 25°C for 2 hours.[6]

-

After the reaction is complete, wash the mixture with 40ml of a saturated sodium chloride solution.[6]

-

Separate the organic layer using a separatory funnel. The organic phase is the lower layer.[6]

-

Wash the organic phase two to three times with 20ml of water.[6]

-

Dry the organic layer over anhydrous sodium sulfate and then filter.[6]

-

Remove the solvent (chloroform) by rotary evaporation to obtain an oily residue.[6]

-

Cool the residue in an ice water bath and add water to precipitate the solid crude product.[6]

-

Recrystallize the crude product from benzene, filter, and dry to obtain the final product as a yellow solid.[6]

Conceptual Protocol for Deuteration

Deuterium can be introduced into the 2-Amino-5-bromopyridine molecule through hydrogen-deuterium (H/D) exchange, typically catalyzed by an acid or a base.

Materials:

-

2-Amino-5-bromopyridine

-

Deuterium oxide (D₂O)

-

A suitable catalyst (e.g., K₂CO₃ with 18-crown-6, or a deuterated acid like D₂SO₄)[7][8]

-

An appropriate solvent (e.g., DMSO-d₆)[7]

Procedure:

-

Dissolve 2-Amino-5-bromopyridine in a suitable deuterated solvent or a mixture of D₂O and a co-solvent.

-

Add a catalyst to facilitate the H/D exchange. The choice of catalyst and reaction conditions (temperature, time) will determine the extent and position of deuteration.[7][8]

-

Heat the reaction mixture to the required temperature for a specified duration to allow for the exchange of protons with deuterium.[7]

-

After the reaction, quench the reaction and extract the product into an organic solvent.

-

Wash the organic layer to remove any remaining catalyst and D₂O.

-

Dry the organic layer, remove the solvent, and purify the deuterated product, for example, by recrystallization.

-

Confirm the level and position of deuterium incorporation using analytical techniques such as ¹H NMR spectroscopy and mass spectrometry.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis and a conceptual deuteration workflow.

Caption: A workflow diagram for the synthesis of 2-Amino-5-bromopyridine.

Caption: A conceptual workflow for the deuteration of 2-Amino-5-bromopyridine.

References

- 1. immunomart.com [immunomart.com]

- 2. This compound [shop.labclinics.com]

- 3. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-bromopyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 6. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. osti.gov [osti.gov]

- 8. mdpi.com [mdpi.com]

Navigating Isotopic Labeling: A Technical Guide to 2-Amino-5-bromopyridine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromopyridine-d3, a deuterated analog of the versatile chemical intermediate 2-Amino-5-bromopyridine. The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, offers significant advantages in various scientific disciplines, particularly in drug discovery and development. This document details the molecular weight, relevant experimental protocols for its synthesis and analysis, and the underlying principles of its application.

Core Molecular Data

The key difference between 2-Amino-5-bromopyridine and its deuterated form lies in their molecular weights. This distinction is fundamental for its use in techniques such as mass spectrometry. The molecular formula for 2-Amino-5-bromopyridine is C5H5BrN2. In the d3 isotopologue, three specific hydrogen atoms are replaced by deuterium.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Monoisotopic Mass (Da) |

| 2-Amino-5-bromopyridine | C5H5BrN2 | 173.01 | 171.9636 |

| This compound | C5H2D3BrN2 | 176.03 | 174.9824 |

Note: The molar mass is calculated using the atomic weights of the elements, while the monoisotopic mass is calculated using the mass of the most abundant isotope of each element. The atomic weight of protium (B1232500) (¹H) is approximately 1.008 g/mol , and the atomic weight of deuterium (²H or D) is approximately 2.014 g/mol [1][2].

The Significance of Deuteration in Drug Development

The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a drug molecule. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This stronger bond is more resistant to enzymatic cleavage, a common step in drug metabolism.

Consequently, deuterated compounds may exhibit:

-

Reduced Metabolism: A slower rate of metabolic breakdown can lead to a longer drug half-life.

-

Increased Exposure: A higher concentration of the drug in the bloodstream over time (increased AUC).

-

Altered Metabolite Profile: A potential shift in metabolic pathways, which can sometimes reduce the formation of toxic metabolites.

These modifications can ultimately lead to improved efficacy, safety, and tolerability of a drug. Deutetrabenazine is a notable example of an FDA-approved deuterated drug that demonstrates these benefits.

Experimental Protocols

The synthesis and analysis of deuterated compounds like this compound require specific methodologies.

Synthesis of Deuterated Pyridines

Several methods exist for the site-selective incorporation of deuterium into pyridine (B92270) rings. Common strategies include:

-

Hydrogen-Deuterium Exchange Reactions: These reactions involve the exchange of protons for deuterons from a deuterium source, such as deuterated water (D₂O), often catalyzed by a metal.

-

Reduction of Halogenated Precursors: Utilizing deuterated reducing agents to replace a halogen atom with a deuterium atom.

-

From Deuterated Building Blocks: Synthesizing the target molecule using starting materials that already contain deuterium at the desired positions.

One reported general strategy for the site-selective deuteration of pyridines involves the formation of a phosphonium (B103445) salt intermediate, which is then reacted with a deuterium source like a mixture of deuterated methanol (B129727) (CD₃OD) and D₂O.

Analytical Characterization

Mass Spectrometry (MS): Mass spectrometry is a primary technique for confirming the incorporation of deuterium. The mass shift between the deuterated and non-deuterated compound directly corresponds to the number of deuterium atoms incorporated.

A General Protocol for LC-MS Analysis:

-

Sample Preparation: Dissolve the deuterated and non-deuterated standards in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Chromatographic Separation: Inject the samples onto a liquid chromatography (LC) system equipped with an appropriate column (e.g., C18) to separate the analyte from any impurities.

-

Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI).

-

Data Analysis: Compare the mass spectra of the deuterated and non-deuterated compounds to confirm the expected mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for determining the precise location of deuterium labeling.

-

¹H NMR: The disappearance or reduction in the intensity of a signal in the proton NMR spectrum indicates the replacement of a proton with a deuterium at that specific position.

-

²H NMR: The appearance of a signal in the deuterium NMR spectrum directly confirms the presence and chemical environment of the deuterium atoms.

A General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a sufficient amount of the deuterated compound in a suitable non-deuterated solvent (for ²H NMR) or a standard deuterated NMR solvent (for ¹H NMR).

-

Data Acquisition: Acquire the ¹H and/or ²H NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants (in ¹H NMR), and signal intensities to confirm the position and extent of deuteration.

Visualizing the Concept

The following diagrams illustrate the core concepts discussed in this guide.

Caption: Molecular weight difference due to deuteration.

Caption: General analytical workflow.

Caption: The kinetic isotope effect in drug metabolism.

References

Isotopic enrichment and purity of 2-Amino-5-bromopyridine-d3

An In-depth Technical Guide to the Isotopic Enrichment and Purity of 2-Amino-5-bromopyridine-d3

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount. This guide provides a comprehensive overview of the synthesis, isotopic enrichment, and purity analysis of this compound, a deuterated analog of a valuable synthetic intermediate.

Synthesis of this compound

The synthesis of this compound can be achieved through the deuteration of the starting material, 2-aminopyridine (B139424), followed by bromination. The deuterium (B1214612) atoms are incorporated onto the pyridine (B92270) ring.

Experimental Protocol: Synthesis of this compound

-

Step 1: Deuteration of 2-Aminopyridine. In a sealed reaction vessel, 2-aminopyridine is dissolved in a deuterated solvent such as D₂O with a suitable catalyst (e.g., a transition metal catalyst) to facilitate hydrogen-deuterium exchange on the aromatic ring. The mixture is heated under pressure to drive the exchange reaction to completion. The deuterated 2-aminopyridine (2-aminopyridine-d4) is then isolated and purified.

-

Step 2: Bromination of 2-Aminopyridine-d4. The purified 2-aminopyridine-d4 is dissolved in a suitable solvent, such as acetic acid. A brominating agent, like N-bromosuccinimide (NBS) or liquid bromine, is added portion-wise while controlling the reaction temperature to ensure regioselective bromination at the 5-position. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is neutralized with a base (e.g., sodium hydroxide (B78521) solution). The crude this compound precipitates and is collected by filtration. The product is then washed with water and purified by recrystallization or column chromatography to yield the final product of high purity.

Isotopic Enrichment and Purity Analysis

A combination of analytical techniques is employed to determine the isotopic enrichment and chemical purity of the synthesized this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the isotopic enrichment and purity of this compound.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment (d3) | ≥99 atom % D | ¹H NMR, Mass Spectrometry |

| Isotopic Distribution | Mass Spectrometry | |

| d3 | >99% | |

| d2 | <1% | |

| d1 | <0.1% | |

| d0 | <0.1% |

Table 1: Summary of Chemical Purity and Isotopic Enrichment Data.

| Test | Methodology | Acceptance Criteria |

| Appearance | Visual Inspection | Off-white to pale yellow solid |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound |

| Purity by HPLC | Reverse-phase HPLC with UV detection at 254 nm | ≥98% |

| Isotopic Purity by MS | High-resolution mass spectrometry (HRMS) | ≥99% deuteration |

| Residual Solvents | Gas Chromatography (GC) | Meets ICH guidelines |

Table 2: Analytical Specifications and Methods.

Experimental Protocols for Analysis

2.2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area are compared to a reference standard of the non-deuterated compound.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃ or DMSO-d₆).

-

Procedure for ¹H NMR: A ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the deuterated positions of the pyridine ring, when compared to the spectrum of the non-deuterated standard, provides a measure of isotopic enrichment.

-

Procedure for ¹³C NMR: A ¹³C NMR spectrum can show the coupling between carbon and deuterium, providing further confirmation of deuteration.

2.2.3. Mass Spectrometry (MS) for Isotopic Distribution

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Procedure: A dilute solution of the sample is infused into the mass spectrometer. The resulting mass spectrum will show a cluster of ions corresponding to the different isotopologues (d0, d1, d2, d3). The relative intensities of these peaks are used to calculate the isotopic distribution and the overall isotopic enrichment.

Visualizations

Synthetic Workflow

Spectroscopic Analysis of 2-Amino-5-bromopyridine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-5-bromopyridine-d3, a deuterated isotopologue of the valuable synthetic intermediate, 2-Amino-5-bromopyridine. Due to the scarcity of directly published experimental data for the deuterated compound, this guide presents predicted data based on established principles of isotopic effects on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside the known data for the non-deuterated parent compound.

Predicted Spectroscopic Data

The designation "d3" in this compound implies the substitution of three hydrogen atoms with deuterium (B1214612). Based on common synthetic labeling procedures for aromatic compounds, it is presumed that the three protons on the pyridine (B92270) ring are replaced by deuterium atoms. The following tables summarize the expected spectroscopic data for this deuterated compound in comparison to its non-deuterated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2-Amino-5-bromopyridine | ~8.10 | d | 1H | H-6 |

| ~7.50 | dd | 1H | H-4 | |

| ~6.40 | d | 1H | H-3 | |

| ~4.60 | s (br) | 2H | -NH₂ | |

| This compound | ~4.60 | s (br) | 2H | -NH₂ |

Predicted ¹H NMR Spectrum Analysis: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (H-3, H-4, and H-6) are expected to be absent due to their replacement with deuterium. The broad singlet for the amino protons (-NH₂) should remain, although its chemical shift can be solvent-dependent.

Table 2: Predicted ¹³C NMR Data for this compound

| Compound | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| 2-Amino-5-bromopyridine | ~158.5 | s | C-2 |

| ~108.5 | s | C-5 | |

| ~140.5 | s | C-4 | |

| ~114.0 | s | C-3 | |

| ~148.0 | s | C-6 | |

| This compound | ~158.5 | s | C-2 |

| ~108.5 | t (low intensity) | C-5 | |

| ~140.5 | t (low intensity) | C-4 | |

| ~114.0 | t (low intensity) | C-3 | |

| ~148.0 | t (low intensity) | C-6 |

Predicted ¹³C NMR Spectrum Analysis: The chemical shifts in the ¹³C NMR spectrum of the deuterated compound are expected to be very similar to the non-deuterated form. However, the signals for the carbon atoms directly bonded to deuterium (C-3, C-4, C-5, and C-6) will likely appear as low-intensity triplets due to C-D coupling. The carbon attached to the amino group (C-2) and the carbon bearing the bromine (C-5) should remain as singlets, though the C-5 signal will be a triplet due to deuteration at the adjacent C-4 and C-6 positions.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Compound | Predicted Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (Predicted) |

| 2-Amino-5-bromopyridine | 173/175 (approx. 1:1 ratio) | [M-HCN]⁺, [M-Br]⁺, [M-NH₂]⁺ |

| This compound | 176/178 (approx. 1:1 ratio) | [M-DCN]⁺, [M-Br]⁺, [M-NH₂]⁺ |

Predicted Mass Spectrum Analysis: The molecular ion peak for this compound will be shifted by +3 m/z units compared to the non-deuterated compound, reflecting the mass of the three deuterium atoms. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units (M⁺ and M+2).[1][2] Fragmentation patterns are expected to be similar, with potential losses of deuterated fragments.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | 2-Amino-5-bromopyridine (Typical Wavenumber, cm⁻¹) | This compound (Predicted Wavenumber, cm⁻¹) | Vibrational Mode |

| N-H | 3400-3200 (two bands) | 3400-3200 (two bands) | Asymmetric & Symmetric Stretch |

| C-H (aromatic) | 3100-3000 | Absent | Stretch |

| C-D (aromatic) | - | ~2200-2300 | Stretch |

| N-H | ~1620 | ~1620 | Scissoring (Bend) |

| C=C, C=N (aromatic) | 1600-1450 | 1600-1450 | Ring Stretch |

| C-Br | ~600 | ~600 | Stretch |

Predicted IR Spectrum Analysis: The most significant change in the IR spectrum will be the disappearance of the aromatic C-H stretching vibrations and the appearance of C-D stretching vibrations at a lower frequency (around 2200-2300 cm⁻¹). The N-H stretching and bending vibrations of the amino group should remain largely unaffected.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Infrared Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.[3][4] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[3] For solutions, use a suitable IR-transparent solvent and a liquid cell.[5][6]

-

Analysis: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Potential metabolic pathways of 2-Amino-5-bromopyridine-d3

An In-depth Technical Guide on the Potential Metabolic Pathways of 2-Amino-5-bromopyridine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential metabolic pathways of the deuterated compound this compound and its non-deuterated analog, 2-Amino-5-bromopyridine. While direct metabolic studies on this specific molecule are not extensively available in the public domain, this document extrapolates probable metabolic transformations based on established biotransformation reactions of analogous chemical structures, particularly pyridine (B92270) derivatives. The guide discusses potential Phase I and Phase II metabolic reactions, the influence of deuteration via the kinetic isotope effect, and provides a detailed experimental protocol for in vitro investigation. All quantitative data is presented in a structured tabular format for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction: Metabolism of Pyridine Derivatives and the Role of Deuteration

Pyridine and its derivatives are common structural motifs in a vast array of pharmaceuticals. The metabolic fate of these compounds is of paramount importance in drug development as it dictates their pharmacokinetic profile, efficacy, and potential for toxicity. The metabolism of pyridine-containing drugs is primarily orchestrated by cytochrome P450 (CYP) enzymes, which catalyze a variety of oxidative reactions, and conjugating enzymes that facilitate excretion.[1][2][3][4][5]

Strategic deuteration of drug candidates, such as in this compound, is a contemporary approach in medicinal chemistry to modulate metabolic rates. The substitution of hydrogen with deuterium (B1214612) can lead to a slower rate of metabolism at the deuterated site due to the kinetic isotope effect, potentially improving the drug's half-life and bioavailability.[6][7][8][9] Understanding the potential metabolic pathways is therefore crucial for predicting the impact of such isotopic substitution.

Proposed Metabolic Pathways of 2-Amino-5-bromopyridine

The metabolism of 2-Amino-5-bromopyridine is anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Oxidation and Hydroxylation

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For 2-Amino-5-bromopyridine, these are likely to be mediated by CYP enzymes.

-

N-Oxidation: The exocyclic amino group is a potential site for oxidation, leading to the formation of nitroso or nitro derivatives.

-

Ring Hydroxylation: The pyridine ring can undergo hydroxylation at positions not sterically hindered or electronically deactivated by the existing substituents.

-

Dehalogenation: While less common for aryl halides, enzymatic removal of the bromine atom is a possible, albeit likely minor, metabolic route.

Caption: Proposed Phase I metabolic pathways of 2-Amino-5-bromopyridine.

Phase II Metabolism: Conjugation

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to facilitate excretion.

-

Glucuronidation: The amino group or a newly introduced hydroxyl group can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the amino or hydroxyl moieties.

Caption: Proposed Phase II metabolic pathways.

The Kinetic Isotope Effect: Implications for this compound

The deuterium atoms in this compound are located on the pyridine ring. If a primary metabolic pathway involves the cleavage of a carbon-deuterium (C-D) bond, such as ring hydroxylation at a deuterated position, the rate of this reaction is expected to be slower than the corresponding carbon-hydrogen (C-H) bond cleavage in the non-deuterated analog. This is due to the higher bond energy of the C-D bond. Consequently, the metabolic profile of the deuterated compound may be shifted, potentially favoring alternative metabolic pathways or resulting in an overall slower clearance.

Experimental Protocol for In Vitro Metabolic Investigation

The following is a detailed protocol for a typical in vitro metabolism study using liver microsomes to investigate the proposed pathways.

Materials and Reagents

-

This compound and its non-deuterated standard

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) or methanol (B129727) (for quenching)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Incubation Procedure

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C with gentle shaking. Time points for sampling should be determined based on preliminary stability assays (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis to identify and quantify the parent compound and its metabolites.

Caption: Workflow for in vitro metabolism study.

Data Presentation

Quantitative data from metabolic stability and metabolite formation studies should be summarized in clear, structured tables. Below is a template for presenting such data.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Time (min) | Mean Peak Area Ratio (Parent/IS) | % Parent Remaining |

| 0 | Value | 100 |

| 5 | Value | Value |

| 15 | Value | Value |

| 30 | Value | Value |

| 60 | Value | Value |

Table 2: Formation of Potential Metabolites of this compound

| Metabolite | Retention Time (min) | Mean Peak Area Ratio (Metabolite/IS) at 60 min |

| N-Oxide | Value | Value |

| Hydroxylated | Value | Value |

| Glucuronide | Value | Value |

Conclusion

The metabolic pathways of this compound are proposed to involve Phase I oxidation and hydroxylation, followed by Phase II conjugation. The deuteration on the pyridine ring is likely to influence the rate of metabolism, a hypothesis that can be tested using the provided in vitro experimental protocol. The systematic investigation of these pathways is essential for the progression of this compound in any drug development program. The methodologies and data presentation formats outlined in this guide provide a robust framework for such studies.

References

- 1. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. purdue.edu [purdue.edu]

- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Deuterium Switch: Enhancing the Pharmacokinetic Profile of 2-Amino-5-Bromopyridine Derivatives

A Technical Guide for Drug Development Professionals

The strategic incorporation of deuterium (B1214612) into drug candidates, often referred to as the "deuterium switch," has emerged as a valuable tool in medicinal chemistry to enhance the pharmacokinetic properties of new chemical entities.[1][2] This guide explores the potential application of this strategy to 2-amino-5-bromopyridine (B118841) derivatives, a scaffold of interest in pharmaceutical development. By replacing hydrogen atoms at sites of metabolism with their heavier, stable isotope deuterium, it is possible to slow down metabolic clearance, thereby improving drug exposure and potentially leading to more favorable dosing regimens.[3][4] This document provides a technical overview of the anticipated pharmacokinetic profile of a hypothetical deuterated 2-amino-5-bromopyridine derivative, including projected data, detailed experimental protocols for its evaluation, and visualizations of the underlying concepts and workflows.

The Kinetic Isotope Effect and Its Impact on Pharmacokinetics

The foundation of the deuterium switch lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[2][4] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position. In drug metabolism, which is often mediated by cytochrome P450 (CYP) enzymes or other oxidoreductases like aldehyde oxidase, the breaking of a C-H bond is a common step in the biotransformation of a drug molecule.[4][5]

By strategically placing deuterium at a known site of metabolism on a 2-amino-5-bromopyridine derivative, the rate of its metabolic clearance can be reduced. This can lead to several beneficial changes in the pharmacokinetic profile:

-

Increased Half-Life (t½): A slower rate of metabolism extends the time the drug remains in circulation.

-

Increased Area Under the Curve (AUC): Overall drug exposure is enhanced.[1]

-

Increased Maximum Concentration (Cmax): Higher peak plasma concentrations can be achieved.[1]

-

Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[3]

These modifications can potentially translate into reduced dosing frequency, lower total dose required to achieve therapeutic effect, and a more consistent plasma concentration of the drug, which may improve both efficacy and safety profiles.[1]

Hypothetical Pharmacokinetic Profile: Deuterated vs. Non-Deuterated 2-Amino-5-Bromopyridine Derivative

To illustrate the potential impact of deuteration, the following table presents hypothetical pharmacokinetic data for a parent 2-amino-5-bromopyridine derivative ("Parent Compound") and its deuterated analog ("Deuterated Analog") following oral administration in a preclinical model (e.g., Sprague-Dawley rats).

| Parameter | Parent Compound | Deuterated Analog | Fold Change |

| AUC₀-∞ (ng·h/mL) | 1200 | 3600 | 3.0 |

| Cmax (ng/mL) | 300 | 450 | 1.5 |

| Tmax (h) | 1.0 | 1.5 | 1.5 |

| t½ (h) | 2.5 | 7.5 | 3.0 |

| Clearance (CL/F, mL/min/kg) | 50 | 16.7 | 0.33 |

| Bioavailability (F, %) | 40 | 60 | 1.5 |

This data is hypothetical and for illustrative purposes only.

Experimental Protocols for Pharmacokinetic Assessment

The following sections detail the standard methodologies required to determine the pharmacokinetic profile of a deuterated 2-amino-5-bromopyridine derivative and its non-deuterated counterpart.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of the parent compound and its deuterated analog following a single oral dose in rats.

Materials:

-

Parent 2-amino-5-bromopyridine derivative

-

Deuterated 2-amino-5-bromopyridine derivative

-

Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

-

Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old

-

Oral gavage needles

-

Blood collection tubes (containing K₂EDTA anticoagulant)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Acclimation: Animals are acclimated for at least 3 days prior to the study with free access to food and water.

-

Dosing: Animals are fasted overnight prior to dosing. A single oral dose of the parent compound or the deuterated analog (e.g., 10 mg/kg) is administered via oral gavage.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Plasma samples are stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

Objective: To quantify the concentration of the parent compound and the deuterated analog in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Plasma samples are thawed, and a protein precipitation extraction is performed by adding acetonitrile (B52724) containing an internal standard. Samples are vortexed and centrifuged to pellet the precipitated proteins.

-

Chromatographic Separation: The supernatant is injected onto a C18 reverse-phase HPLC column. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the analyte from endogenous plasma components.

-

Mass Spectrometric Detection: The analyte is detected using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the parent compound, the deuterated analog, and the internal standard are monitored for quantification.

-

Data Analysis: A calibration curve is generated using standard samples of known concentrations. The concentration of the analyte in the study samples is determined by interpolating from this calibration curve. Pharmacokinetic parameters are then calculated using non-compartmental analysis software.

Visualizing the Concepts and Processes

To further clarify the concepts discussed, the following diagrams illustrate the underlying mechanism of the deuterium switch, a typical experimental workflow, and a hypothetical metabolic pathway.

Caption: The Kinetic Isotope Effect on Drug Metabolism.

Caption: Experimental Workflow for a Preclinical PK Study.

Caption: Hypothetical Metabolic Pathway and Metabolic Switching.

Conclusion

The application of deuterium substitution to 2-amino-5-bromopyridine derivatives represents a promising strategy for optimizing their pharmacokinetic properties. By reducing the rate of metabolic clearance, deuteration can lead to significant improvements in drug exposure and half-life, potentially resulting in a more effective and convenient therapeutic agent. The experimental protocols outlined in this guide provide a clear framework for the preclinical evaluation of such deuterated compounds, enabling a direct comparison with their non-deuterated counterparts. While the data presented herein is hypothetical, it is based on the well-established principles of the kinetic isotope effect and reflects the potential benefits that have been realized for other deuterated drugs.[1][3] Further investigation into the specific metabolic pathways of 2-amino-5-bromopyridine derivatives will be crucial for the rational design and successful development of their deuterated analogs.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis: A Technical Guide to Mechanisms of Action

Introduction for Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, 2-Amino-5-bromopyridine (B118841) has emerged as a particularly valuable starting material for the synthesis of targeted therapies, most notably kinase inhibitors. Its unique electronic and structural properties, featuring a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, provide a versatile platform for constructing complex molecular architectures with high specificity for their biological targets.

This in-depth technical guide explores the mechanism of action of drugs synthesized from 2-Amino-5-bromopyridine, with a primary focus on the well-characterized Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, Pexidartinib (B1662808). Furthermore, this guide will touch upon the broader utility of 2-Amino-5-bromopyridine in the synthesis of other kinase inhibitor classes, including PI3K and VEGFR-2 inhibitors, as well as dopamine (B1211576) D3 receptor agonists, highlighting its significance in modern drug discovery.

Pexidartinib: A Case Study in Targeted CSF1R Inhibition

Pexidartinib (Turalio™) is a prime example of a successful therapeutic agent synthesized from a 2-Amino-5-bromopyridine precursor. It is an orally bioavailable tyrosine kinase inhibitor approved for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm.

Mechanism of Action

Pexidartinib's primary mechanism of action is the potent and selective inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS.[1][2][3][4][5][6] CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid-lineage cells.[6] In TGCT, the tumor cells overexpress the ligand for CSF1R, CSF1, leading to the recruitment and proliferation of macrophages that contribute to tumor growth.[6][7]

By binding to the ATP-binding pocket of the CSF1R kinase domain, pexidartinib blocks the autophosphorylation and activation of the receptor.[6][7][8] This inhibition of CSF1R signaling leads to the depletion of tumor-associated macrophages (TAMs), thereby reducing the tumor burden and alleviating symptoms.[5][7]

Pexidartinib also exhibits inhibitory activity against other related kinases, including c-Kit and FLT3, which are also implicated in various cancers.[2][3][6]

Signaling Pathway

The binding of CSF1 to its receptor, CSF1R, triggers the dimerization and autophosphorylation of the receptor on specific tyrosine residues. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which ultimately promote cell survival, proliferation, and differentiation. Pexidartinib effectively blocks these downstream signals by preventing the initial receptor activation.

Quantitative Data

The potency and pharmacokinetic profile of pexidartinib have been extensively characterized in preclinical and clinical studies.

Table 1: Pexidartinib In Vitro Potency

| Target | IC50 (nM) | Reference(s) |

| CSF1R (c-FMS) | 17 - 20 | [2][3][5] |

| c-Kit | 10 - 12 | [2][3] |

| FLT3 | 160 | [2][3] |

| KDR (VEGFR2) | 350 | [2][3] |

| FLT1 (VEGFR1) | 880 | [2][3] |

Table 2: Pexidartinib Pharmacokinetic Parameters in Humans (at steady state)

| Parameter | Value | Reference(s) |

| Cmax | 8625 (± 2746) ng/mL | [7][9] |

| Tmax | 2.5 hours | [7] |

| AUC0-12h | 77465 (± 24975) ng·h/mL | [7][9] |

| Apparent Clearance (CL/F) | 5.1 - 5.83 L/h | [7][10] |

| Elimination Half-life (t1/2) | ~26.6 hours | [7] |

| Apparent Volume of Distribution (Vd/F) | 187 L | [7] |

Table 3: Pexidartinib Efficacy in the ENLIVEN Phase 3 Trial (at 25 weeks)

| Endpoint | Pexidartinib (n=61) | Placebo (n=59) | p-value | Reference(s) |

| Overall Response Rate (RECIST 1.1) | 39% | 0% | <0.0001 | [11][12] |

| Overall Response Rate (Tumor Volume Score) | 56% | 0% | <0.0001 | [11] |

| Improvement in Physical Function (PROMIS-PF) | 4.1 | -0.9 | <0.05 | [13] |

| Reduction in Worst Stiffness (NRS) | -2.5 | -0.3 | <0.05 | [13] |

Experimental Protocols

LanthaScreen™ Kinase Assay for CSF1R Inhibition

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the potency of kinase inhibitors.

Principle: The assay measures the inhibition of CSF1R's ability to phosphorylate a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescein-labeled substrate acceptor into close proximity, resulting in a FRET signal. Inhibitors of CSF1R will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 10X Kinase Buffer solution containing 50 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 10 mM EGTA, and 4 mM EDTA.

-

Prepare a 1X Kinase Reaction Buffer by diluting the 10X buffer and supplementing with DTT to a final concentration of 1 mM.

-

Prepare a solution of recombinant CSF1R enzyme in 1X Kinase Reaction Buffer at twice the desired final concentration.

-

Prepare a solution of the fluorescein-labeled substrate and ATP in 1X Kinase Reaction Buffer at twice the desired final concentrations. The ATP concentration should be at the Km for the enzyme.

-

Prepare serial dilutions of pexidartinib in DMSO, followed by a further dilution in 1X Kinase Reaction Buffer to achieve the desired final concentrations.

-

Prepare a stop solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the pexidartinib dilution to the appropriate wells.

-

Add 5 µL of the CSF1R enzyme solution to all wells.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of the stop solution to all wells.

-

Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein (B123965) wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the pexidartinib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based CSF1R Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of CSF1R within a cellular context.

Principle: A cell line that endogenously or recombinantly expresses CSF1R is treated with the inhibitor, followed by stimulation with CSF1. The level of phosphorylated CSF1R is then quantified, typically using an ELISA-based method or Western blotting.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., M-NFS-60 or engineered U2OS cells) in appropriate growth medium.

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Inhibitor Treatment and Stimulation:

-

Prepare serial dilutions of pexidartinib in serum-free medium.

-

Aspirate the growth medium from the cells and replace it with the pexidartinib dilutions.

-

Incubate the cells with the inhibitor for a specified period (e.g., 1-2 hours).

-

Stimulate the cells by adding CSF1 ligand to a final concentration known to induce robust receptor phosphorylation.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

-

Cell Lysis and Quantification (ELISA-based):

-

Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

-

Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for total CSF1R.

-

Incubate to allow the capture of CSF1R.

-

Wash the plate to remove unbound material.

-

Add a detection antibody that specifically recognizes phosphorylated tyrosine residues on CSF1R. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Wash the plate again.

-

Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow for color development.

-

Stop the reaction and measure the absorbance on a plate reader.

-

-

Data Analysis:

-

Normalize the signal from the treated wells to the signal from the untreated, stimulated control wells.

-

Plot the percentage of inhibition against the logarithm of the pexidartinib concentration.

-

Determine the IC50 value from the dose-response curve.

-

Broader Applications of 2-Amino-5-bromopyridine in Drug Synthesis

The versatility of 2-Amino-5-bromopyridine extends beyond the synthesis of pexidartinib. It serves as a key intermediate in the development of inhibitors for other important kinase targets and G-protein coupled receptors.[14][15]

PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. Several synthetic routes to PI3K inhibitors utilize 2-Amino-5-bromopyridine as a starting material.[3] For instance, it can be converted into a triazolopyridine core, which can then be further elaborated through cross-coupling reactions at the bromine position to generate potent and selective PI3K inhibitors.[3]

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process essential for tumor growth and metastasis. Small molecule inhibitors of VEGFR-2 are an important class of anti-cancer drugs. 2-Amino-5-bromopyridine can be incorporated into various heterocyclic scaffolds that are known to bind to the ATP-binding site of VEGFR-2.[15] The bromine atom provides a convenient handle for introducing side chains that can enhance potency and selectivity.

Dopamine D3 Receptor Agonists

The dopamine D3 receptor is a target for the treatment of various neurological and psychiatric disorders. 2-Amino-5-bromopyridine has been used as a precursor in the synthesis of selective dopamine D3 receptor agonists.[14][15] The pyridine nitrogen and the amino group can be modified to interact with key residues in the receptor's binding pocket, while the bromine allows for the introduction of larger substituents to improve affinity and selectivity.

Conclusion

2-Amino-5-bromopyridine is a highly valuable and versatile building block in modern medicinal chemistry. Its application in the synthesis of pexidartinib showcases its utility in creating potent and selective kinase inhibitors with significant clinical impact. The principles of its use in constructing targeted therapies are broadly applicable to other important drug targets, including PI3K, VEGFR-2, and dopamine receptors. As the demand for novel and specific therapeutics continues to grow, the importance of key intermediates like 2-Amino-5-bromopyridine in enabling the efficient discovery and development of new medicines will undoubtedly increase. This guide provides a foundational understanding of the mechanism of action of drugs derived from this important precursor, with the aim of supporting further research and innovation in the field of drug discovery.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pexidartinib and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-bromopyridine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Amino-5-bromopyridine-d3, a deuterated analog of the versatile chemical intermediate 2-Amino-5-bromopyridine (B118841). The inclusion of deuterium (B1214612) isotopes in pharmacologically active molecules or their precursors is a critical strategy in drug development to study metabolic pathways, reaction mechanisms, and to potentially enhance pharmacokinetic profiles through the kinetic isotope effect. These application notes detail a reliable two-step synthetic protocol, present key quantitative data in a clear tabular format, and include a visual workflow diagram to ensure procedural clarity.

Introduction

2-Amino-5-bromopyridine serves as a fundamental building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. It is a precursor for various kinase inhibitors, receptor agonists, and other biologically active heterocyclic systems. The deuterated version, this compound, is an invaluable tool in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK) studies. As a stable isotope-labeled internal standard, it allows for precise quantification in mass spectrometry-based bioanalytical assays. Furthermore, the introduction of deuterium can strategically block sites of metabolism, potentially leading to improved drug efficacy and safety profiles.

This protocol outlines a robust and reproducible method for the synthesis of 2-Amino-5-bromopyridine, followed by a late-stage hydrogen-deuterium exchange reaction to produce the desired deuterated analog.

Applications

-

Internal Standard for Mass Spectrometry (MS): Due to its identical chemical properties but different mass, this compound is an ideal internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis of the non-deuterated parent compound or its metabolites.

-

Metabolic Pathway Elucidation: The deuterium labels act as tracers, enabling researchers to follow the metabolic fate of the pyridine (B92270) ring in vivo and in vitro.

-

Kinetic Isotope Effect (KIE) Studies: The substitution of hydrogen with deuterium can slow down metabolic reactions that involve the cleavage of a carbon-deuterium bond, a phenomenon known as the kinetic isotope effect. This can be exploited to develop "heavy drugs" with improved pharmacokinetic properties.

-

NMR Spectroscopy: Deuterium labeling can simplify complex proton NMR spectra, aiding in structural elucidation.

Synthesis Overview

The synthesis of this compound is proposed as a two-stage process:

-

Bromination: Synthesis of 2-Amino-5-bromopyridine from 2-aminopyridine (B139424).

-

Deuteration: Introduction of deuterium atoms onto the 2-Amino-5-bromopyridine ring via an acid-catalyzed hydrogen-deuterium exchange.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-bromopyridine

This protocol is adapted from a method utilizing phenyltrimethylammonium (B184261) tribromide as the brominating agent to ensure high regioselectivity and yield.[1][2]

Materials and Reagents:

-

2-Aminopyridine

-

Phenyltrimethylammonium tribromide

-

Chloroform (B151607) (CHCl3)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Benzene (for recrystallization)

-

Deionized water

Equipment:

-

1L three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (9.4 g, 0.1 mol), phenyltrimethylammonium tribromide (37.6 g, 0.1 mol), and chloroform (300 mL).

-

Stir the mixture to ensure homogeneity and maintain the reaction temperature at 25-30°C for 2 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel and wash with 40 mL of saturated sodium chloride solution.

-

Separate the organic layer (lower layer) and wash it 2-3 times with 20 mL of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chloroform under reduced pressure using a rotary evaporator to obtain an oily residue.

-

Cool the residue in an ice-water bath and add deionized water to precipitate the solid product.

-

Collect the crude product by filtration and recrystallize from benzene.

-

Dry the purified white to yellow solid to obtain 2-Amino-5-bromopyridine.

Stage 2: Deuteration of 2-Amino-5-bromopyridine

This protocol is a general method for hydrogen-deuterium exchange on aromatic amines using a deuterated acid.[3][4] The d3 designation suggests deuteration at the three available ring positions (C-3, C-4, and C-6).

Materials and Reagents:

-

2-Amino-5-bromopyridine (from Stage 1)

-

Deuterated trifluoroacetic acid (CF3COOD)

-

2 M Potassium hydroxide (B78521) (KOH) solution

-

Dichloromethane (B109758) (CH2Cl2) or Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Equipment:

-

Screw-cap vial (2 dram)

-

Magnetic stir plate and stir bar

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

In a 2-dram screw-cap vial, place 2-Amino-5-bromopyridine (0.2 mmol).

-

Add deuterated trifluoroacetic acid (1.0 mL) to the vial.

-

Add a magnetic stir bar, seal the vial, and heat the mixture to 110°C with stirring for 16 hours.

-

After cooling to room temperature, carefully evaporate the CF3COOD under reduced pressure.

-

To the residue, add 2 M KOH solution (0.5 mL) and stir for 30 minutes to neutralize the acid.

-

Extract the deuterated product with dichloromethane or ethyl acetate (3 x 5 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 2-Amino-5-bromopyridine

| Parameter | Value | Reference |